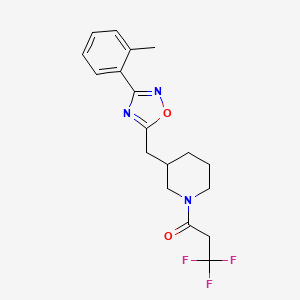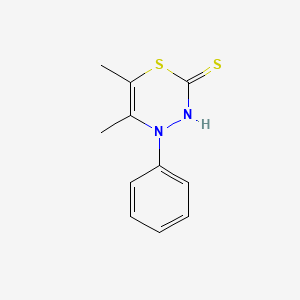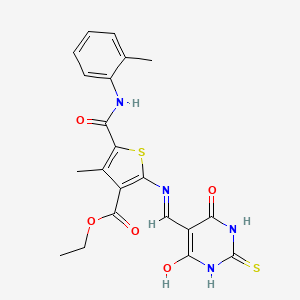
4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The “4-(2,4,5-Trimethylphenyl)” part suggests that it has a trimethylphenyl group attached to the 4th position of the thiazole ring.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Thiazoles can undergo a variety of reactions, including substitution, addition, and abstraction reactions with OH radicals .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Structural Analysis
A foundational aspect of research on aminothiazole derivatives involves their synthesis and structural elucidation. Studies have detailed the synthesis of various aminothiazole compounds via methods like Suzuki-Miyaura cross-coupling reactions, followed by comprehensive characterization using techniques such as X-ray crystallography, NMR, FT-IR, and UV-Vis spectroscopy. These investigations not only confirm the chemical structures of synthesized compounds but also explore their electronic and spectroscopic properties through density functional theory (DFT) and natural bond orbital (NBO) calculations, suggesting these molecules might exhibit bioactivity due to their global reactivity parameters (Adeel et al., 2017).
Corrosion Inhibition
Another significant area of application for thiazole derivatives is in corrosion inhibition. Theoretical studies employing density functional theory (DFT) and molecular dynamics simulations have been conducted to evaluate the efficiency of thiazole derivatives as corrosion inhibitors for metals such as iron. These studies predict the corrosion inhibition performances based on quantum chemical parameters and binding energies on metal surfaces, correlating well with experimental inhibition efficiency (Kaya et al., 2016).
Anticancer Activity
The anticancer potential of thiazole derivatives has also been a focus of research. Specific compounds synthesized include 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, which have been tested for their anticancer activity against various human cancer cell lines. These compounds exhibit promising activity, highlighting the potential of thiazole derivatives in developing new anticancer treatments (Yakantham et al., 2019).
Advanced Materials and Photophysics
Research into the photophysical properties of thiazole-based compounds has uncovered their potential in materials science, especially in organic electronics and photonics. For instance, studies have focused on the aggregation-induced emission (AIE) properties of thiazole derivatives, which are essential for applications in optoelectronic devices and fluorescent materials. These properties are investigated through methodologies like steady-state photolysis and fluorescence spectroscopy, offering insights into their potential for solid-state lighting and display technologies (Qian et al., 2007).
Propiedades
IUPAC Name |
4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-7-4-9(3)10(5-8(7)2)11-6-15-12(13)14-11/h4-6H,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBGSQIZRDMXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CSC(=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B2889397.png)
![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2889398.png)



![N-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]thietan-3-amine](/img/structure/B2889407.png)
![2-Chloro-N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]acetamide](/img/structure/B2889408.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2889411.png)


![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2889415.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2889420.png)